sodium;5-amino-2H-phthalazin-3-ide-1,4-dione;hydrate
Overview
Description
sodium;5-amino-2H-phthalazin-3-ide-1,4-dione;hydrate is a chemical compound with the molecular formula C8H8N3NaO3 and a molecular weight of 217.16 g/mol. This compound has gained attention in scientific research due to its various applications and unique chemical properties.
Preparation Methods
The synthesis of sodium;5-amino-2H-phthalazin-3-ide-1,4-dione;hydrate involves several steps. One common method includes the reaction of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine with sodium hydroxide in the presence of water, leading to the formation of the sodium salt . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
sodium;5-amino-2H-phthalazin-3-ide-1,4-dione;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The amino group in the compound can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
sodium;5-amino-2H-phthalazin-3-ide-1,4-dione;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in the study of biological systems and can act as a probe in biochemical assays.
Industry: The compound is used in the manufacture of various industrial products and materials.
Mechanism of Action
The mechanism of action of sodium;5-amino-2H-phthalazin-3-ide-1,4-dione;hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
sodium;5-amino-2H-phthalazin-3-ide-1,4-dione;hydrate can be compared with other similar compounds such as:
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: This compound shares a similar core structure but lacks the sodium and amino groups, leading to different chemical properties and applications.
N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;5-amino-2H-phthalazin-3-ide-1,4-dione;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Na.H2O/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;;/h1-3H,(H4,9,10,11,12,13);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYQVJNOLOJPBX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)[N-]NC2=O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N3NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657133 | |
Record name | Sodium 8-amino-1,4-dioxo-3,4-dihydro-1H-phthalazin-2-ide--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206658-90-4 | |
Record name | Sodium 8-amino-1,4-dioxo-3,4-dihydro-1H-phthalazin-2-ide--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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